![molecular formula C13H24O12 B2574378 Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate CAS No. 121436-08-6](/img/structure/B2574378.png)
Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate
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Overview
Description
“Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate” is a complex organic compound. It is a type of protected galactopyranoside, which are often used as building blocks for the synthesis of complex carbohydrates .
Synthesis Analysis
The synthesis of such compounds typically involves the use of protecting groups. For instance, β-phenylthio and 6-benzyl groups are often used in the synthesis of related galactopyranosides .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple hydroxy groups and a hydroxymethyl group. These groups are capable of forming hydrogen bonds, which can significantly influence the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple hydroxy groups means it can participate in a variety of reactions, including those involving hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of multiple hydroxy groups could make it highly polar and capable of forming hydrogen bonds .Scientific Research Applications
Pharmaceutical Research
This compound exhibits structural characteristics similar to those of sugars and sugar derivatives, which are often key components in the development of new pharmaceuticals. Its potential to act as an amino sugar could be explored for antibiotic properties or as a building block for more complex molecules designed to interact with biological systems.
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis and reactions, as well as investigations into its potential applications. For instance, if it is indeed a type of protected galactopyranoside, it could have potential uses in the synthesis of complex carbohydrates .
properties
IUPAC Name |
methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O12/c1-23-12(22)9(20)8(19)11(4(16)2-14)25-13-10(21)7(18)6(17)5(3-15)24-13/h4-11,13-21H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOBXVGIYMRTE-DETVQSKCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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